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molecular formula C7H10O2 B1321004 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid CAS No. 286442-86-2

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Cat. No. B1321004
M. Wt: 126.15 g/mol
InChI Key: IDHHSXMRNXRQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040547B2

Procedure details

To a solution of KOH (12.0 g, 213 mmol) in water (10 mL) and EtOH (10 mL) was added 1-methyl-3-methylidenecyclobutanecarbonitrile (53.3 mmol, crude) and the resulting solution was heated to reflux for 2.5 hrs. The mixture was cooled to rt and the solvent was removed under vacuum. The residue was diluted with water (30 mL) and washed with EtOAc (30 mL). The aqueous layer was acidified with concentrated HCl to pH˜1 in ice bath, and then extracted with EtOAc (two×30 mL). The combined organics were dried over MgSO4 and concentrated to give the title compound acid as pale brown liquid. 1H NMR (400 MHz, chloroform-d) δ ppm 4.90 (quin, J=2.41 Hz, 2H), 3.16-3.34 (m, 2H), 2.54 (qd, J=2.10, 16.57 Hz, 2H), 1.49 (s, 3H).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
53.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH3:3][C:4]1([C:9]#N)[CH2:7][C:6](=[CH2:8])[CH2:5]1.[OH2:11]>CCO>[CH3:3][C:4]1([C:9]([OH:11])=[O:1])[CH2:7][C:6](=[CH2:8])[CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
53.3 mmol
Type
reactant
Smiles
CC1(CC(C1)=C)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hrs
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water (30 mL)
WASH
Type
WASH
Details
washed with EtOAc (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (two×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C1)=C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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